(4-(cyclopropylsulfonyl)piperazin-1-yl)(1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)methanone
Description
The compound “(4-(cyclopropylsulfonyl)piperazin-1-yl)(1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)methanone” is a synthetic small molecule with a complex heterocyclic architecture. Its molecular formula is C₂₀H₂₇N₇O₃S, with an average molecular mass of 445.542 g/mol and a monoisotopic mass of 445.189609 g/mol . The structure comprises a piperazine ring substituted with a cyclopropylsulfonyl group, linked via a methanone bridge to an azetidine moiety, which is further functionalized with a pyrimidine-pyrazole hybrid system.
Key structural features:
- Cyclopropylsulfonyl group: May enhance metabolic stability and modulate solubility.
- Piperazine moiety: Often contributes to basicity and hydrogen-bonding capabilities.
- Pyrimidine-pyrazole core: A hallmark of kinase inhibitors and nucleotide analogs.
Properties
IUPAC Name |
(4-cyclopropylsulfonylpiperazin-1-yl)-[1-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]azetidin-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N7O3S/c1-14-9-15(2)27(23-14)19-10-18(21-13-22-19)25-11-16(12-25)20(28)24-5-7-26(8-6-24)31(29,30)17-3-4-17/h9-10,13,16-17H,3-8,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJSWHINNOZVZRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)N3CC(C3)C(=O)N4CCN(CC4)S(=O)(=O)C5CC5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N7O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(cyclopropylsulfonyl)piperazin-1-yl)(1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)methanone , with the CAS number 2034233-07-1 , is a novel chemical entity that has garnered interest for its potential biological activities. This compound features a complex structure that includes piperazine and azetidine moieties, which are often associated with various pharmacological effects. This article delves into the biological activity of this compound, summarizing relevant research findings, potential therapeutic applications, and case studies.
The molecular formula of the compound is with a molecular weight of 445.5 g/mol . The structural complexity of this compound is indicative of its potential interactions within biological systems.
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 445.5 g/mol |
| CAS Number | 2034233-07-1 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing pyrazole and piperazine moieties. For instance, compounds similar to the one have been evaluated for their cytotoxic effects on various cancer cell lines. A notable study reported that certain derivatives exhibited IC values significantly lower than standard chemotherapeutics, indicating potent anticancer activity. Specifically, one derivative demonstrated an IC of 5.13 µM against the C6 glioma cell line, outperforming 5-FU (IC = 8.34 µM ) in terms of efficacy while showing no cytotoxic effects on healthy cells (L929) .
Enzyme Inhibition
The compound’s structure suggests potential enzyme inhibitory properties. Sulfonamide functionalities are known for their role in inhibiting enzymes such as acetylcholinesterase (AChE) and urease, which are critical in various therapeutic contexts including neurodegenerative diseases and urinary tract infections. Research has shown that derivatives with similar structures can inhibit AChE with IC values ranging from 2.14 µM to 6.28 µM , indicating strong enzyme inhibition capabilities .
Antibacterial Properties
The antibacterial activity of compounds containing piperazine and sulfonamide groups has been well-documented. Compounds synthesized with these moieties have shown promising results against bacterial strains, suggesting their potential use as antibacterial agents . The exact mechanism often involves interference with bacterial enzyme systems or cell wall synthesis.
Case Study 1: Anticancer Efficacy
In a comparative study, several analogs of the target compound were synthesized and tested against different cancer cell lines. The results indicated that modifications to the pyrazole ring significantly influenced cytotoxicity, with specific substitutions leading to enhanced activity against glioma cells .
Case Study 2: Enzyme Inhibition
Another study focused on the enzyme inhibition capabilities of compounds similar to the target molecule. The findings revealed that certain derivatives could effectively inhibit AChE and urease enzymes, demonstrating their therapeutic potential in treating conditions like Alzheimer’s disease and urinary tract infections .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural complexity invites comparison with other heterocyclic molecules in medicinal and agrochemical research.
Key Findings:
Kinase Inhibition Potential: The pyrimidine-pyrazole system in the target compound resembles structural motifs in kinase inhibitors like imatinib and crizotinib. However, the azetidine-piperazine linker may confer unique conformational rigidity compared to flexible alkyl chains in analogues .
Evidence suggests that synthetic FINs (e.g., erastin) and natural compounds (e.g., artemisinin derivatives) exhibit selective toxicity in oral squamous cell carcinoma (OSCC), similar to the inferred mechanism here .
Metabolic Stability : The cyclopropylsulfonyl group may improve metabolic stability compared to methylsulfonyl or aryl-sulfonyl groups in other drugs, reducing cytochrome P450-mediated degradation .
Limitations in Comparison:
- No direct in vitro or in vivo data for the target compound is available in the provided evidence, necessitating cautious extrapolation from structural analogues.
- Conflicting evidence exists regarding the role of sulfonyl groups: while they enhance stability, they may also increase off-target binding risks .
Q & A
Q. Table 1: Recommended Analytical Techniques
Basic: What safety protocols should be followed during handling?
Answer:
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods for weighing and reactions due to potential respiratory irritants (e.g., sulfonyl chlorides) .
- First Aid : In case of skin contact, wash with water for 15 minutes and seek medical advice .
Basic: How should solubility and stability be evaluated for experimental buffers?
Answer:
- Solubility Screening : Use the shake-flask method in PBS (pH 7.4), DMSO, and ethanol at 25°C .
- Stability Assessment :
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize pharmacological activity?
Answer:
- Core Modifications : Systematically vary substituents on the pyrimidine (e.g., replace 3,5-dimethylpyrazole with bulkier groups) and piperazine (e.g., alternate sulfonyl groups) .
- Biological Assays : Test modified analogs against target receptors (e.g., kinase inhibition assays) and correlate with computational docking scores .
Q. Table 2: Example SAR Modifications
| Modification Site | Structural Change | Biological Impact |
|---|---|---|
| Pyrimidine C6 | Halogen substitution | Increased target binding affinity |
| Piperazine N4 | Bulkier sulfonyl groups | Enhanced metabolic stability |
Advanced: What methodologies assess environmental fate and degradation pathways?
Answer:
- Biodegradation Studies : Use OECD 301F assay to measure microbial degradation in aqueous systems .
- Photodegradation : Expose to simulated sunlight (Xe lamp) and identify products via LC-QTOF-MS .
- Ecotoxicology : Evaluate Daphnia magna mortality and algal growth inhibition (OECD 202/201 guidelines) .
Advanced: How should contradictory data between in vitro and in vivo models be resolved?
Answer:
- Experimental Design : Use randomized block designs with split-plot arrangements to control variability (e.g., dose-response subgroups) .
- Statistical Analysis : Apply mixed-effects models to account for inter-individual variability and time-dependent effects .
- Mechanistic Studies : Perform pharmacokinetic profiling (e.g., plasma protein binding, liver microsomal stability) to explain discrepancies .
Advanced: What computational approaches predict binding modes and off-target effects?
Answer:
- Docking Simulations : Use AutoDock Vina with crystal structures of target kinases (e.g., PI3Kγ) to prioritize analogs .
- Machine Learning : Train QSAR models on datasets of piperazine-containing compounds to predict ADMET properties .
Advanced: Which in vitro models are suitable for efficacy and toxicity screening?
Answer:
- Efficacy : Human cancer cell lines (e.g., HCT-116, MCF-7) with ATP-based viability assays (IC50 determination) .
- Toxicity :
Advanced: How can combination therapies with this compound be evaluated preclinically?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
